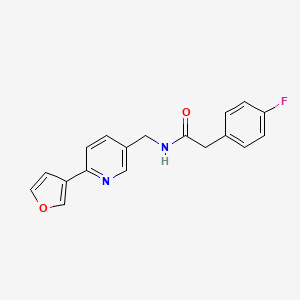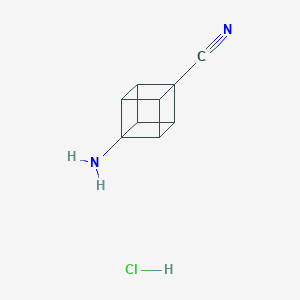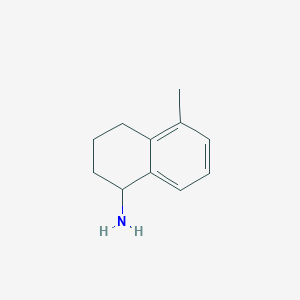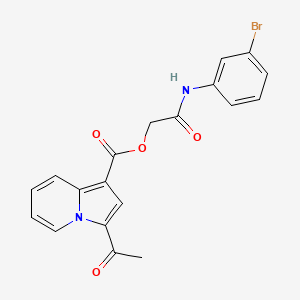
2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a member of the indolizine family, which is a class of heterocyclic compounds that have a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on the synthesis and chemical reactivity of compounds related to 2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has led to the development of new synthetic methodologies and the exploration of their potential in creating compounds with significant biological activities. For instance, studies have focused on the synthesis of novel heterocyclic compounds incorporating various functional groups, which are crucial for the development of pharmaceuticals and materials science. These research efforts have paved the way for the synthesis of compounds with improved pharmacological profiles and enhanced chemical stability (Conley, Hung, & Willson, 2005).
Biological Activities
Compounds structurally related to 2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. For example, research has identified compounds with promising antimicrobial activities against various bacterial and fungal strains, highlighting their potential as lead compounds for the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, some derivatives have shown anti-inflammatory and anticonvulsant activities, suggesting their potential utility in treating conditions associated with inflammation and seizures (Abignente, de Caprariis, Rimoli, Capasso, & Autore, 1992).
properties
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-12(23)17-10-15(16-7-2-3-8-22(16)17)19(25)26-11-18(24)21-14-6-4-5-13(20)9-14/h2-10H,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRGIPHUKHJAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

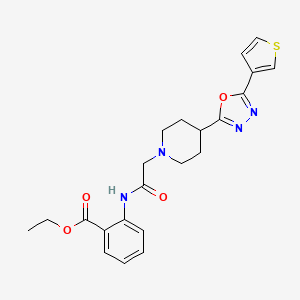
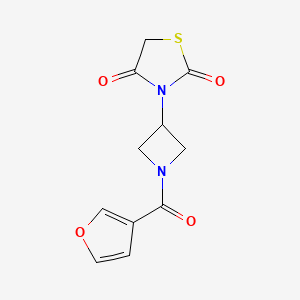
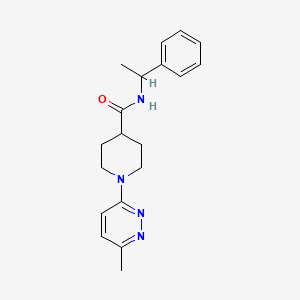
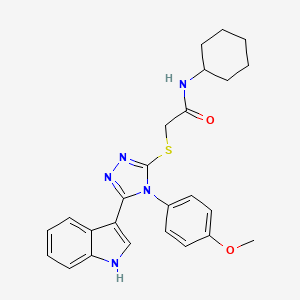
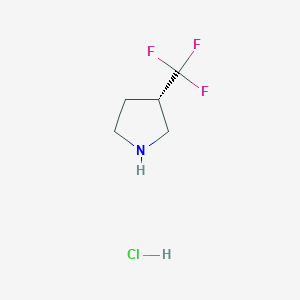
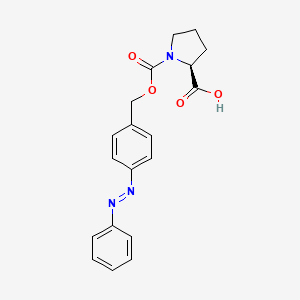
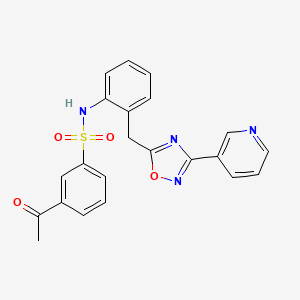
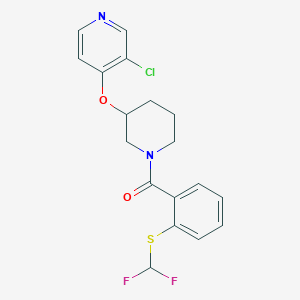
![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)
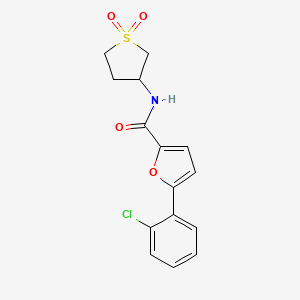
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
